molecular formula C20H25N3O2S B11056826 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11056826
M. Wt: 371.5 g/mol
InChI Key: WDUCYEKVEYVINO-UHFFFAOYSA-N
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Description

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound with a unique structure that combines elements of pyran, pyrazole, and thiazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of a suitable precursor, such as a dihydropyran derivative.

    Introduction of the Pyrazole Moiety: This step involves the reaction of a hydrazine derivative with a suitable diketone or aldehyde to form the pyrazole ring.

    Formation of the Thiazepine Ring: The thiazepine ring is formed through the reaction of a thiol or thioamide with a suitable electrophile, such as an α-haloketone or α-haloester.

    Final Assembly: The final step involves the coupling of the pyran, pyrazole, and thiazepine moieties under suitable conditions, such as heating in the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can be compared with other compounds that have similar structural features, such as:

    Pyrazole Derivatives: Compounds with a pyrazole ring, which are known for their biological activity.

    Thiazepine Derivatives: Compounds with a thiazepine ring, which have applications in medicinal chemistry.

    Pyran Derivatives: Compounds with a pyran ring, which are used in various chemical and biological applications.

The uniqueness of this compound lies in its combination of these three structural motifs, which may confer unique properties and applications.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-3-methyl-4-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C20H25N3O2S/c1-13-17-18(14-7-5-4-6-8-14)26-12-16(24)21-19(17)23(22-13)15-9-10-25-20(2,3)11-15/h4-8,15,18H,9-12H2,1-3H3,(H,21,24)

InChI Key

WDUCYEKVEYVINO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=CC=C3)C4CCOC(C4)(C)C

Origin of Product

United States

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